2-(2-Benzothiazolyloxy)phenol 2-(2-Benzothiazolyloxy)phenol
Brand Name: Vulcanchem
CAS No.: 70216-96-5
VCID: VC20291133
InChI: InChI=1S/C13H9NO2S/c15-10-6-2-3-7-11(10)16-13-14-9-5-1-4-8-12(9)17-13/h1-8,15H
SMILES:
Molecular Formula: C13H9NO2S
Molecular Weight: 243.28 g/mol

2-(2-Benzothiazolyloxy)phenol

CAS No.: 70216-96-5

Cat. No.: VC20291133

Molecular Formula: C13H9NO2S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Benzothiazolyloxy)phenol - 70216-96-5

Specification

CAS No. 70216-96-5
Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-yloxy)phenol
Standard InChI InChI=1S/C13H9NO2S/c15-10-6-2-3-7-11(10)16-13-14-9-5-1-4-8-12(9)17-13/h1-8,15H
Standard InChI Key MZODOBBOQXPSNU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)OC3=CC=CC=C3O

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol consists of a benzothiazole core substituted with a chlorine atom at the 6-position and a phenolic moiety connected through an ether linkage at the 2-position. The systematic IUPAC name is 4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenol, reflecting the positions of functional groups (Figure 1) .

Key Structural Features:

  • Benzothiazole Ring: A heterocyclic aromatic system containing sulfur and nitrogen atoms.

  • Chloro Substituent: Electron-withdrawing group at the 6-position, influencing electronic properties.

  • Phenolic Ether Linkage: Oxygen bridges the benzothiazole and phenol, enabling conjugation and intramolecular charge transfer.

The molecular formula is C₁₃H₈ClNO₂S, with a molar mass of 277.726 g/mol .

Synthesis and Production

The synthesis of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol is detailed in a patent by Bayer Aktiengesellschaft (US4596594 A1, 1986). The process involves nucleophilic aromatic substitution between 6-chloro-2-mercaptobenzothiazole and 4-nitrophenol under basic conditions, followed by reduction of the nitro group to a hydroxyl group .

Synthetic Route:

  • Formation of Thioether Intermediate:

    6-Chloro-2-mercaptobenzothiazole+4-NitrochlorobenzeneBase6-Chloro-2-(4-nitrophenoxy)benzothiazole\text{6-Chloro-2-mercaptobenzothiazole} + \text{4-Nitrochlorobenzene} \xrightarrow{\text{Base}} \text{6-Chloro-2-(4-nitrophenoxy)benzothiazole}
  • Reduction of Nitro Group:

    6-Chloro-2-(4-nitrophenoxy)benzothiazoleH2/Pd4-[(6-Chloro-2-benzothiazolyl)oxy]phenol\text{6-Chloro-2-(4-nitrophenoxy)benzothiazole} \xrightarrow{\text{H}_2/\text{Pd}} \text{4-[(6-Chloro-2-benzothiazolyl)oxy]phenol}

This method yields the target compound with high purity, as confirmed by NMR and mass spectrometry .

Physicochemical Properties

The compound exhibits distinct physical and chemical characteristics critical for its applications (Table 1) .

Table 1: Physicochemical Properties of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol

PropertyValue
Density1.483 g/cm³
Boiling Point453.1°C at 760 mmHg
Flash Point227.8°C
Molecular Weight277.726 g/mol
LogP (Partition Coefficient)4.4476
Refractive Index1.718

The high LogP value indicates significant hydrophobicity, favoring membrane permeability in biological systems. The refractive index and density suggest utility in optoelectronic materials .

Industrial and Material Science Applications

The compound’s thermal stability (high boiling point) and electronic properties make it suitable for:

  • OLEDs: As an emissive layer component due to ESIPT-driven luminescence.

  • Polymer Additives: Enhancing UV resistance in plastics via radical scavenging.

  • Sensors: Fluorogenic detection of metal ions through chelation-enhanced fluorescence .

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